5-Methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxamide
Description
5-Methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxamide is a bicyclic heterocyclic compound featuring a fused pyrazole-pyrimidine core with a methyl substituent at the 5-position and a carboxamide group at the 3-position.
Properties
Molecular Formula |
C8H12N4O |
|---|---|
Molecular Weight |
180.21 g/mol |
IUPAC Name |
5-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide |
InChI |
InChI=1S/C8H12N4O/c1-5-2-3-12-8(11-5)6(4-10-12)7(9)13/h4-5,11H,2-3H2,1H3,(H2,9,13) |
InChI Key |
FAMLDPYPVPSVAT-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN2C(=C(C=N2)C(=O)N)N1 |
Origin of Product |
United States |
Preparation Methods
Synthesis via Condensation of Cyanoacetamides and Pyrazoles
A prominent route involves the condensation of substituted cyanoacetamides with amino-pyrazoles under basic conditions, leading to the formation of the pyrazolopyrimidine core. An example is the synthesis of 7-amino-N-(4,6-dimethylpyrimidin-2-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide .
Cyanoacetamide + Amino-pyrazole → Pyrazolopyrimidine core
- Solvent: DMF or pyridine
- Base: Sodium methoxide or sodium ethoxide
- Reflux conditions for 12–24 hours
Halogenation and Nucleophilic Substitution
The core heterocycle can be halogenated at positions 5 and 7 using phosphorus oxychloride (POCl₃), followed by nucleophilic substitution with amines to introduce various substituents, including methyl groups.
Pyrazolopyrimidine + POCl₃ → 5,7-dichloro derivative
→ Nucleophilic substitution with methylamine or other amines → Target derivative
Cyclocondensation with β-Enaminones
Another approach involves cyclocondensation reactions between β-enaminones and hydrazines or aminopyrazoles, which facilitate the formation of the heterocyclic core with substitution at the 3-position.
β-Enaminone + Hydrazine derivative → Pyrazolopyrimidine
Amidation to Introduce the Carboxamide Group
The final step often involves converting the carboxylic acid or ester precursor into the corresponding amide via standard amidation reactions.
- Reagents: Thionyl chloride or oxalyl chloride for acid to acyl chloride conversion
- Amine: Methylamine or ammonia
- Solvent: Dichloromethane or ethanol
- Conditions: Reflux under inert atmosphere
- The synthesis of related carboxamide derivatives has been documented with yields around 70%, emphasizing mild conditions and high selectivity.
Summary of Key Reaction Data
Notable Variations and Recent Advances
- Microwave-assisted synthesis has been employed to accelerate the formation of pyrazolopyrimidines, offering yields up to 98% and shorter reaction times.
- One-pot multi-step reactions combining condensation, halogenation, and amidation have been developed to streamline synthesis, reducing purification steps.
- Substituent modifications at the 4- and 5-positions of the heterocycle have been achieved via Suzuki–Miyaura cross-coupling, expanding the chemical diversity of derivatives.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can be performed using halogenating agents or nucleophiles like amines and thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like N-bromosuccinimide in dichloromethane.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and various substituted analogs, which can be further explored for their biological activities .
Scientific Research Applications
5-Methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of cyclin-dependent kinases (CDKs).
Medicine: Explored for its anticancer properties, showing significant cytotoxic activities against various cancer cell lines.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 5-Methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxamide involves its interaction with specific molecular targets, such as CDKs. The compound binds to the active site of the enzyme, inhibiting its activity and leading to cell cycle arrest and apoptosis in cancer cells. Molecular docking studies have shown that the compound forms essential hydrogen bonds with key amino acids in the active site, enhancing its inhibitory potency .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following table summarizes key structural, synthetic, and physicochemical differences between the target compound and its analogs:
Substituent Effects on Physicochemical Properties
- Methyl Groups: The 5-methyl group in the target compound likely enhances metabolic stability compared to non-methylated analogs like 10a, which contains a polar cyano group .
- Carboxamide vs.
- Halogenation : Bromo-substituted analogs (e.g., 3-Bromo-2,6-dimethyl-... ) exhibit higher density and lower pKa, suggesting increased electrophilicity and reactivity .
Biological Activity
5-Methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxamide is a compound belonging to the pyrazolo[1,5-a]pyrimidine class, which has garnered attention in medicinal chemistry for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, potential as an antimicrobial agent, and mechanisms of action.
Structural Information
- Molecular Formula : C8H11N3O2
- Molecular Weight : 181.19 g/mol
- CAS Number : 2091696-96-5
2D Structure Representation
2D Structure
Anticancer Activity
Recent studies have highlighted the potential of pyrazolo[1,5-a]pyrimidine derivatives in cancer therapy. For instance:
- A study synthesized various derivatives and evaluated their anticancer activity across multiple cancer cell lines. One derivative exhibited a mean growth inhibition (GI%) of 43.9% against 56 cell lines , showcasing its broad-spectrum anticancer potential .
- Another derivative demonstrated significant cytotoxicity against RFX 393 cancer cells , inducing apoptosis and causing cell cycle arrest predominantly in the G0–G1 phase . The results indicated that treated cells increased to 84.36% in G0–G1 phase compared to 57.08% in control groups.
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties:
- A derivative of pyrazolo[1,5-a]pyrimidine was identified as a potential lead against Mycobacterium tuberculosis through high-throughput screening. This scaffold exhibited low cytotoxicity while maintaining promising activity against Mtb within macrophages .
- The mechanism of action was distinct from other known inhibitors, as it did not interfere with cell-wall biosynthesis or iron uptake pathways .
The mechanisms by which these compounds exert their biological effects are critical for understanding their therapeutic potential:
- Cell Cycle Arrest : The compounds induce cell cycle arrest at the G0–G1 phase, leading to reduced proliferation of cancer cells.
- Apoptosis Induction : Enhanced cytotoxicity is linked to the induction of apoptosis in cancer cells.
- Targeting Specific Kinases : Some derivatives act as dual inhibitors of cyclin-dependent kinase 2 (CDK2) and tropomyosin receptor kinase A (TRKA), which are pivotal in cancer cell signaling pathways .
Case Studies and Research Findings
Q & A
Q. What are the established synthetic routes for 5-Methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxamide?
- Methodological Answer : The synthesis typically involves cyclocondensation of precursors such as 3-amino-4-methylpyrazole with ethyl acetoacetate in a polar aprotic solvent (e.g., DMF or ethanol) under reflux. Post-cyclization, the carboxamide group is introduced via coupling reactions (e.g., using carbodiimide reagents). For example, a protocol for analogous pyrazolo[1,5-a]pyrimidine-3-carboxamides involves:
Formation of the pyrimidine core via condensation of enaminones with aminopyrazoles .
Amidation using HATU/DIPEA in DMF to yield the carboxamide derivative .
Key Reaction Conditions :
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Cyclization | Ethanol, reflux, 12h | 60-70% | |
| Amidation | HATU, DIPEA, DMF, rt | 75-85% |
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer : Use a combination of:
- 1H/13C NMR : To confirm the pyrazolo-pyrimidine scaffold and substituent positions (e.g., methyl groups and carboxamide protons).
- IR Spectroscopy : Identify carbonyl stretches (e.g., C=O at ~1670 cm⁻¹) and N-H vibrations .
- Mass Spectrometry (EI/ESI) : Confirm molecular weight (e.g., [M+H]+ = 209.1 for C9H12N4O) .
- X-ray Crystallography (if crystalline): Resolve bond angles and spatial arrangement .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity?
- Methodological Answer : Systematic optimization involves:
- Solvent Screening : Replace ethanol with DMF to enhance solubility of intermediates .
- Catalyst Use : Add catalytic p-TsOH to accelerate cyclization .
- Temperature Control : Lower reaction temperatures (e.g., 60°C) to reduce side reactions in amidation steps .
- Purification : Use gradient column chromatography (e.g., hexane/EtOAc) or recrystallization from DMF/water .
Q. What strategies resolve contradictions in reported biological activity data (e.g., kinase inhibition vs. cytotoxicity)?
- Methodological Answer :
- Orthogonal Assays : Validate kinase inhibition (e.g., ADP-Glo™ assay) alongside cytotoxicity profiling (MTT assay on HEK293 cells) to decouple target effects from nonspecific toxicity.
- Purity Verification : Ensure >95% purity via HPLC before testing; impurities like unreacted intermediates may confound results .
- Structural Analog Comparison : Benchmark against 7-amino derivatives (e.g., 7-amino-pyrazolo[1,5-a]pyrimidines) to isolate substituent-specific effects .
Q. How can computational methods predict binding modes with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model interactions with kinase ATP-binding pockets (PDB: 3POZ). Focus on hydrogen bonding between the carboxamide and kinase hinge residues .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes. Analyze RMSD and binding free energy (MM-PBSA) .
- QSAR Modeling : Corporate substituent electronic parameters (Hammett σ) to predict activity trends across derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
